molecular formula C15H21NO2 B2633311 1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one CAS No. 477865-10-4

1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one

Cat. No.: B2633311
CAS No.: 477865-10-4
M. Wt: 247.338
InChI Key: NCTUISPZBHYEMV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one is an organic compound with a complex structure that includes both dimethylamino and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one typically involves the reaction of 2,6-dimethylphenol with a suitable alkylating agent to introduce the dimethylphenoxy groupThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The detailed pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)-4-(2,6-dimethylphenoxy)-1-penten-3-one is unique due to its combination of dimethylamino and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)15(11)18-13(3)14(17)9-10-16(4)5/h6-10,13H,1-5H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTUISPZBHYEMV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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